
(4-Iodobutyl)(triphenyl)phosphanium iodide
Overview
Description
Preparation Methods
The synthesis of IBTP iodide involves the reaction of triphenylphosphine with an alkyl iodide under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
IBTP iodide undergoes several types of chemical reactions, including:
Thiol-specific reactions: It reacts with thiol groups in proteins to form stable thioether adducts.
Oxidation and reduction: The compound can participate in redox reactions, particularly in the mitochondrial environment where oxidative stress is prevalent.
Substitution reactions: The iodide ion can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and nucleophiles. The major products formed from these reactions are thioether adducts and substituted derivatives .
Scientific Research Applications
Table 1: Synthesis Overview
Reaction Component | Role |
---|---|
Triphenylphosphine | Nucleophile |
Iodobutane | Electrophile |
Solvent | Reaction medium |
Temperature | Ambient or controlled |
2.1. Mitochondrial Targeting
One of the most significant applications of (4-Iodobutyl)(triphenyl)phosphanium iodide is its role in mitochondrial targeting. Compounds containing triphenylphosphonium moieties have been shown to effectively accumulate in mitochondria due to their lipophilic nature and positive charge, which allows for selective delivery of therapeutic agents to these organelles.
- Mechanism of Action : The compound facilitates the transport of drugs across mitochondrial membranes, enhancing the therapeutic efficacy of various bioactive molecules. This property is particularly beneficial in targeting diseases such as cancer and neurodegenerative disorders where mitochondrial dysfunction is prevalent .
2.2. Anticancer Research
Research indicates that triphenylphosphonium-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) generation . This mechanism positions this compound as a promising candidate for developing novel chemotherapeutic agents.
- Case Study : A study demonstrated that a derivative of triphenylphosphonium significantly inhibited tumor growth in vivo by selectively targeting cancerous tissues while sparing normal cells .
Insecticidal Applications
Recent studies have explored the use of phosphonium compounds, including this compound, as potential insecticides. These compounds exhibit significant larvicidal activity against pests such as the diamondback moth, making them valuable in agricultural applications .
- Efficacy : At concentrations as low as 100 mg/L, these compounds maintained over 50% efficacy against target insects, demonstrating their potential as environmentally friendly alternatives to traditional insecticides .
Material Science Applications
In addition to biological applications, this compound can serve as a reagent in material science for synthesizing phosphacyclic compounds and other complex organic molecules through oxidative dimerizations and cross-coupling reactions .
Table 2: Material Science Applications
Application Type | Description |
---|---|
Phosphacyclic Compounds | Synthesized via oxidative dimerizations |
Enamides | Formed through cross-coupling reactions |
Cyclopeptide Alkaloids | Potential use as antibacterial agents |
Mechanism of Action
The mechanism of action of IBTP iodide involves its accumulation in mitochondria due to its lipophilic nature . Once inside the mitochondria, it reacts specifically with thiol groups in mitochondrial proteins to form stable thioether adducts . This reaction can alter the redox state of the proteins and affect their function, providing insights into mitochondrial processes and oxidative stress responses .
Comparison with Similar Compounds
IBTP iodide is unique in its ability to specifically label mitochondrial protein thiols. Similar compounds include:
Triphenylphosphonium derivatives: These compounds also accumulate in mitochondria but may not have the same thiol-specific reactivity.
Mitochondria-targeted antioxidants: Compounds like MitoQ and SkQ1 target mitochondria but primarily act as antioxidants rather than thiol-reactive probes.
The uniqueness of IBTP iodide lies in its specific reactivity with thiol groups, making it a valuable tool for studying mitochondrial redox biology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-iodobutyl)(triphenyl)phosphanium iodide, and how can reaction yields be optimized?
The compound is synthesized via a phenoxide/alkylation methodology. For example, reacting (4-iodobutyl)triphenylphosphonium iodide with the anion derived from para-hydroxybenzaldehyde yields Mito-Benzaldehyde (84% yield) under standard conditions. However, reductive condensation with nitroalkanes may require optimization: using dry absolute ethanol, molecular sieves, and extended reaction times (e.g., 9 days) improves yields to 48%, as confirmed by <sup>1</sup>H and <sup>31</sup>P NMR analysis .
Q. How does solubility and stability impact experimental design when working with this compound?
The compound is soluble in polar aprotic solvents (e.g., ethanol up to 50 mM, DMSO up to 100 mM). Stability is critical for mitochondrial targeting applications; ensure anhydrous conditions and inert atmospheres during handling to prevent iodide degradation or undesired alkylation side reactions .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
Use <sup>1</sup>H NMR to verify alkyl chain integrity and <sup>31</sup>P NMR to confirm phosphonium group stability (>95% purity). Mass spectrometry (ESI-MS) can detect iodide counterion retention. For crystalline derivatives, X-ray diffraction (as in ) resolves steric effects in related phosphonium salts .
Advanced Research Questions
Q. How does this compound participate in Wittig-like reactions, and what factors influence alkene selectivity?
The compound acts as a precursor for ylide formation in Wittig reactions. For example, with propanal, it generates a less stabilized ylide, favoring Z-alkenes (e.g., (3Z)-hept-3-ene) due to reduced steric hindrance. Solvent choice (e.g., THF) and base strength (e.g., NaN(SiMe3)2) critically affect ylide reactivity and stereoselectivity .
Q. What challenges arise in using this compound for mitochondrial thiol alkylation, and how can they be mitigated?
Mitochondrial targeting relies on the phosphonium cation’s positive charge to accumulate in the mitochondrial matrix. However, competing reactions with cytosolic thiols may occur. Pre-incubation with thiol-blocking agents (e.g., N-ethylmaleimide) and controlled pH (7.4–8.0) enhance specificity for mitochondrial protein thiols .
Q. How do adsorption properties of phosphonium iodides influence their application in surface chemistry or corrosion inhibition?
Related tetraphenylphosphonium iodides adsorb on steel surfaces via Langmuir isotherms, with steric hindrance from aryl groups causing repulsive interactions between adsorbed molecules. Electrochemical studies (e.g., EIS) reveal cathodic inhibition efficiency, suggesting similar behavior for (4-iodobutyl) derivatives. Negative ΔGads values (–35 to –46 kJ/mol) indicate strong chemisorption .
Q. What contradictions exist in reported synthetic yields, and how can experimental reproducibility be improved?
reports 48% yield for MitoPBN synthesis after optimization, while initial attempts showed lower efficiency. Key variables include solvent dryness (use molecular sieves), reaction duration, and exclusion of moisture. Documenting exact stoichiometry of the phenoxide intermediate and iodide precursor is critical for reproducibility .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) studies on analogous phosphonium salts reveal charge distribution patterns: the iodide counterion stabilizes the phosphonium center, while the alkyl chain’s electrophilicity dictates nucleophilic attack sites. Such models guide predictions in alkylation or ylide-based reactions .
Q. Methodological Notes
- Contradiction Analysis : When comparing synthetic protocols, discrepancies in yields often stem from solvent purity, reaction scale, or anion exchange efficiency (e.g., bromide vs. iodide salts in ) .
- Advanced Applications : The compound’s utility extends to synthesizing mitochondrial probes (e.g., MitoPBN) and heterocycles via SmI2-mediated couplings, emphasizing its role in medicinal chemistry .
Properties
IUPAC Name |
4-iodobutyl(triphenyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMWKLGLADJFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23I2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587901 | |
Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159085-21-9 | |
Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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